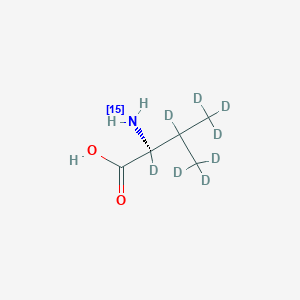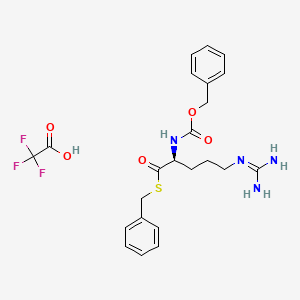
N-Acetyl-D-methionine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-methionine-d4 is a deuterium-labeled derivative of N-Acetyl-D-methionine. This compound is a stable isotope-labeled amino acid derivative, which is used extensively in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-D-methionine-d4 is synthesized by incorporating deuterium into N-Acetyl-D-methionine. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium oxide (heavy water) as a source of deuterium. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-Acetyl-D-methionine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its sulfoxide form.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: Deuterium atoms can be replaced with other isotopes or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include N-Acetyl-D-methionine sulfoxide from oxidation and the original this compound from reduction .
科学研究应用
N-Acetyl-D-methionine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications.
作用机制
The mechanism of action of N-Acetyl-D-methionine-d4 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct signal that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems . The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
相似化合物的比较
Similar Compounds
N-Acetyl-D-methionine: The non-deuterated form of the compound.
N-Acetyl-L-methionine: The L-isomer of N-Acetyl-D-methionine.
Methionine: The parent amino acid from which N-Acetyl-D-methionine is derived.
Uniqueness
N-Acetyl-D-methionine-d4 is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling provides enhanced stability and distinct mass spectrometric signals, making it easier to track and study compared to its non-deuterated counterparts .
属性
分子式 |
C7H13NO3S |
|---|---|
分子量 |
195.27 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2 |
InChI 键 |
XUYPXLNMDZIRQH-GOBLDTIASA-N |
手性 SMILES |
[2H]C([2H])([C@H](C(=O)O)NC(=O)C)C([2H])([2H])SC |
规范 SMILES |
CC(=O)NC(CCSC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)










